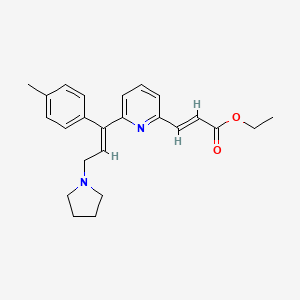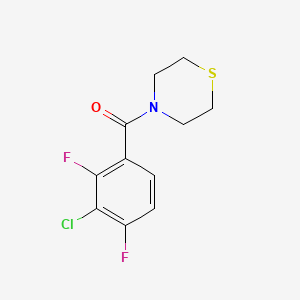
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C11H10ClF2NOS and a molecular weight of 277.71 g/mol . This compound is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with a thiomorpholino group attached to a methanone moiety .
Preparation Methods
The synthesis of (3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone typically involves the reaction of 3-chloro-2,4-difluoroaniline with thiomorpholine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to interfere with cellular signaling and metabolic pathways .
Comparison with Similar Compounds
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
(2,3-Difluorophenyl)(thiomorpholino)methanone: This compound has a similar structure but lacks the chloro substituent, which may result in different chemical and biological properties.
(3-Chloro-4-fluorophenyl)(thiomorpholino)methanone: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10ClF2NOS |
|---|---|
Molecular Weight |
277.72 g/mol |
IUPAC Name |
(3-chloro-2,4-difluorophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H10ClF2NOS/c12-9-8(13)2-1-7(10(9)14)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 |
InChI Key |
OSFCCOYMYZTXJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
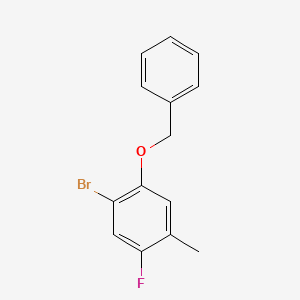
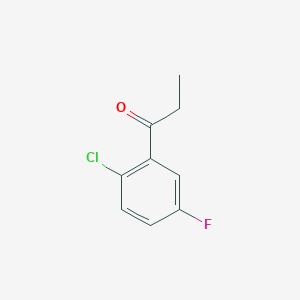

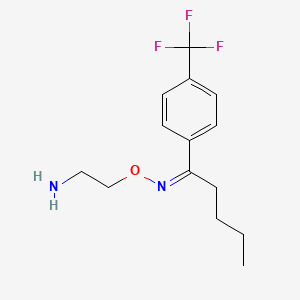
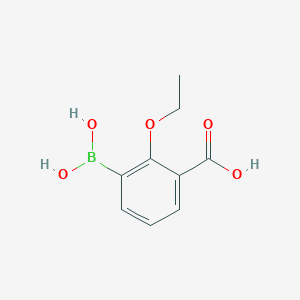
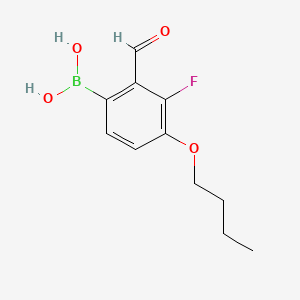
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)
